![molecular formula C20H19N5O B5682312 N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)
N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PP2 and is a potent inhibitor of Src family kinases. Src family kinases are a group of enzymes that play a crucial role in cell signaling and are involved in various cellular processes such as cell growth, differentiation, and migration. PP2 has been shown to inhibit the activity of these enzymes, making it a valuable tool for studying their function and potential therapeutic applications.
Wirkmechanismus
PP2 inhibits the activity of Src family kinases by binding to the ATP-binding site of these enzymes. This prevents the transfer of phosphate groups to target proteins, thereby disrupting the signaling pathways that are regulated by these enzymes. PP2 has been shown to be a selective inhibitor of Src family kinases and does not affect other kinases that are involved in cellular signaling.
Biochemical and physiological effects:
PP2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis in various cancer cell lines. PP2 has also been shown to inhibit the migration and invasion of cancer cells, making it a potential therapeutic agent for metastatic cancer. In addition, PP2 has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
PP2 has several advantages as a research tool. It is a potent and selective inhibitor of Src family kinases, making it a valuable tool for studying their function and potential therapeutic applications. PP2 has also been shown to be effective in both in vitro and in vivo studies, making it a versatile research tool. However, there are some limitations to the use of PP2 in lab experiments. It has been shown to have off-target effects on other kinases at high concentrations, which can complicate data interpretation. In addition, PP2 has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of PP2 in scientific research. One potential application is in the development of new cancer therapies that target Src family kinases. PP2 has shown promise as a potential therapeutic agent for various types of cancer, and further research is needed to explore its potential in clinical settings. Another potential application is in the study of the role of Src family kinases in other diseases such as inflammation and neurodegenerative disorders. PP2 has been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for these conditions. Overall, PP2 is a valuable research tool with potential applications in a wide range of scientific fields.
Synthesemethoden
The synthesis of PP2 involves several steps, starting with the reaction of 2-bromo-5-chloropyrimidine with 2-pyridinylmagnesium bromide to form 2-(2-pyridinyl)-5-chloropyrimidine. This intermediate is then reacted with N-phenyl-1-pyrrolidinecarboxamide in the presence of a palladium catalyst to form N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine. The final product is purified by recrystallization and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
PP2 has been extensively used as a research tool to study the function of Src family kinases in various cellular processes. It has been shown to inhibit the activity of these enzymes in vitro and in vivo, making it a valuable tool for studying their role in cancer, inflammation, and other diseases. PP2 has also been used to study the potential therapeutic applications of Src family kinase inhibitors in cancer treatment.
Eigenschaften
IUPAC Name |
(2-anilinopyrimidin-5-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-19(25-12-6-10-18(25)17-9-4-5-11-21-17)15-13-22-20(23-14-15)24-16-7-2-1-3-8-16/h1-5,7-9,11,13-14,18H,6,10,12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXOTOAQJAFBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=C(N=C2)NC3=CC=CC=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

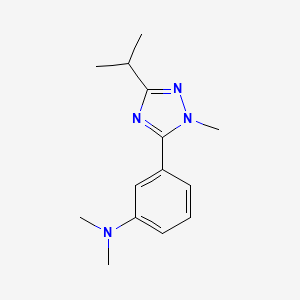

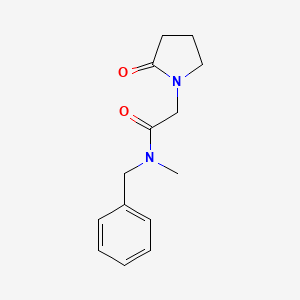
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5682257.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5682283.png)
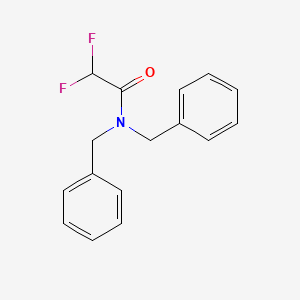
![N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682296.png)
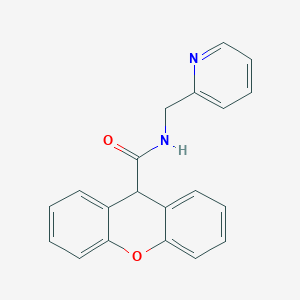
![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)
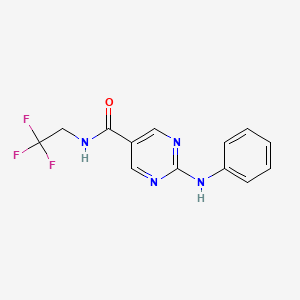
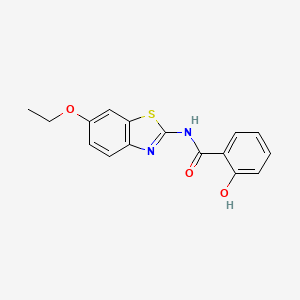
![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine](/img/structure/B5682332.png)